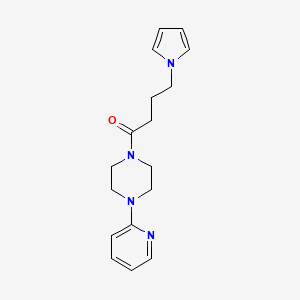
1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(pyridin-2-yl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, also known as P7C3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. P7C3 belongs to the class of N-substituted amides and is known to exhibit neuroprotective properties.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Pharmacological Properties : Piperazine and pyrrolidine derivatives have been extensively investigated for their pharmacological properties, including antiarrhythmic, antihypertensive, anticancer, and antimalarial activities. For instance, derivatives featuring the 3-(4-arylpiperazin-1-yl)propyl moiety have shown strong antiarrhythmic and antihypertensive activities, indicating their potential utility in treating cardiovascular disorders (Malawska et al., 2002). Similarly, certain piperazine-2,6-dione derivatives have been evaluated for their anticancer activity, with several compounds exhibiting good efficacy against various cancer cell lines (Kumar et al., 2013).
Antimalarial Agents : Aryl piperazine and pyrrolidine compounds have demonstrated significant antiplasmodial activity, highlighting their potential as antimalarial agents. The structural features crucial for this activity include the presence of a hydroxyl group, a propane chain, and a fluor substituent (Mendoza et al., 2011).
Synthetic Methodologies
- Novel Synthetic Approaches : Research on the synthesis of related compounds has led to the development of efficient methodologies for creating piperazine and pyrrolidine derivatives. For example, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine based on the exhaustive catalytic hydrogenation of pyrrolylpyridine has been proposed, which is significant for producing large quantities of such compounds (Smaliy et al., 2011).
Propiedades
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(7-5-11-19-9-3-4-10-19)21-14-12-20(13-15-21)16-6-1-2-8-18-16/h1-4,6,8-10H,5,7,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXQTIQHSYFRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)
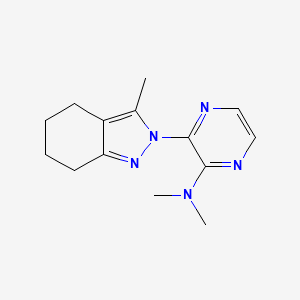

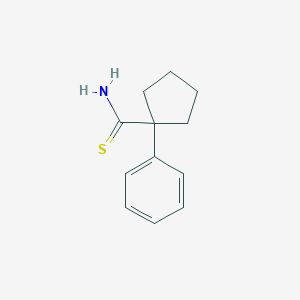
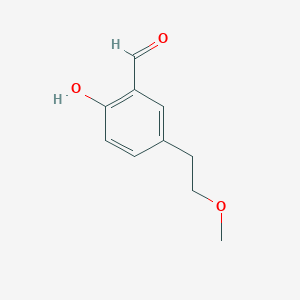
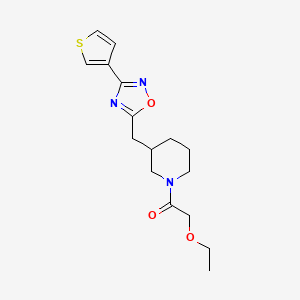
![Ethyl 2-[6-(2,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2724413.png)

![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)


![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)
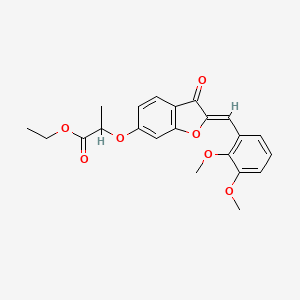
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)